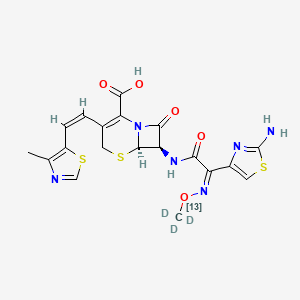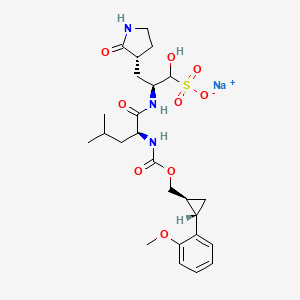
Acetyl-PHF6YA amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetyl-PHF6YA amide is a polypeptide that has been identified through peptide screening. Peptide screening is a research tool that pools active peptides primarily by immunoassay. This compound is used for protein interaction, functional analysis, epitope screening, and is particularly significant in the field of agent research and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of amides, including Acetyl-PHF6YA amide, often involves the reaction of carboxylic acids with amines. This process can be facilitated by using acid chlorides, acid anhydrides, or esters as intermediates . The reaction typically requires strong heating or coupling with a second reaction to activate the acid . Another method involves the hydrolysis of nitriles under mildly basic conditions .
Industrial Production Methods
In industrial settings, the preparation of amides can be achieved through electrosynthesis, which is a greener and more sustainable method. This process involves the electro-oxidation of iodide salts to produce effective mediators in solution, which then facilitate the formation of amides . This method is particularly advantageous due to its efficiency and reduced environmental impact.
Chemical Reactions Analysis
Types of Reactions
Acetyl-PHF6YA amide can undergo various chemical reactions, including:
Oxidation: Amides can be oxidized to produce carboxylic acids.
Reduction: Amides can be reduced to amines using reagents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a commonly used reducing agent for amides.
Substitution: Acid chlorides and anhydrides are often used as intermediates in substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted amides depending on the reactants used.
Scientific Research Applications
Acetyl-PHF6YA amide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Acetyl-PHF6YA amide involves its interaction with specific molecular targets and pathways. As a polypeptide, it can bind to proteins and influence their function. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-Acylphenylalanine
- N-Acyltyrosine
- N-Acyltryptophan
- N-Acylhistidine
Uniqueness
Acetyl-PHF6YA amide is unique due to its specific sequence and structure, which allows it to interact with particular proteins and perform specialized functions in research and development . Its ability to be identified through peptide screening makes it a valuable tool in various scientific fields.
Properties
Molecular Formula |
C32H59N9O8 |
|---|---|
Molecular Weight |
697.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-N-[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]pentanediamide |
InChI |
InChI=1S/C32H59N9O8/c1-9-18(6)26(41-29(46)22(13-14-23(34)43)39-31(48)24(16(2)3)37-20(8)42)32(49)40-25(17(4)5)30(47)36-19(7)28(45)38-21(27(35)44)12-10-11-15-33/h16-19,21-22,24-26H,9-15,33H2,1-8H3,(H2,34,43)(H2,35,44)(H,36,47)(H,37,42)(H,38,45)(H,39,48)(H,40,49)(H,41,46)/t18-,19-,21-,22-,24-,25-,26-/m0/s1 |
InChI Key |
QYMWJIBCASHBOD-HCZIBAAHSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)C |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[9-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12395911.png)










